isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC14970123
Molecular Formula: C19H21BrN2O3S
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BrN2O3S |
|---|---|
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 2-methylpropyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H21BrN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9H2,1-4H3 |
| Standard InChI Key | SRTIKDIIJOHJTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₁BrN₂O₃S, with a molecular weight of 437.4 g/mol. Its IUPAC name, isobutyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, reflects its intricate architecture:
-
A thiazolo[3,2-a]pyrimidine core fused with a dihydro-3-oxo group.
-
A 4-bromophenyl substituent at position 5.
-
Methyl groups at positions 2 and 7.
-
An isobutyl ester at position 6.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₂O₃S |
| Molecular Weight | 437.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely lipophilic (Clog P >3)* |
| Spectral Data (IR) | C=O stretch: ~1700 cm⁻¹ |
*Predicted based on structural analogs .
The bromine atom enhances electrophilic reactivity, while the ester group contributes to metabolic stability. X-ray diffraction studies of analogous thiazolopyrimidines confirm planar fused-ring systems, which facilitate π-π stacking interactions with biological targets .
Synthesis and Optimization
The synthesis involves multi-step organic reactions, typically beginning with a Biginelli condensation to form a tetrahydropyrimidine-thione intermediate . Subsequent cyclization with ethyl chloroacetate yields the thiazolo[3,2-a]pyrimidine scaffold . For the target compound, key steps include:
-
Condensation: 4-Bromobenzaldehyde, thiourea, and acetoacetic ester react to form 1,2,3,4-tetrahydropyrimidine-2-thione .
-
Cyclization: Treatment with ethyl chloroacetate under reflux forms the thiazolo[3,2-a]pyrimidine core .
-
Esterification: Mitsunobu reaction with isobutyl alcohol introduces the ester group .
-
Purification: Recrystallization from ethanol achieves >95% purity.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Biginelli Condensation | Ethanol, HCl, 80°C, 6h | 75% |
| 2 | Cyclization | Ethyl chloroacetate, 120°C | 88% |
| 3 | Mitsunobu Esterification | DIAD, PPh₃, THF, 0°C→RT | 70% |
*Yields approximated from analogous procedures .
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | A₂A AR | Not reported | |
| Analog (VC-14970123) | COX-2 | 0.8 µM | |
| Morphine | μ-Opioid Receptor | 1.2 nM |
Structural Analogs and Structure-Activity Relationships (SAR)
Modifications to the thiazolopyrimidine scaffold significantly influence bioactivity:
-
Position 5: Aryl groups (e.g., 4-bromophenyl) improve receptor binding via hydrophobic interactions .
-
Position 6: Esters (isobutyl vs. ethyl) modulate metabolic stability and bioavailability.
-
Position 2/7: Methyl groups reduce conformational flexibility, enhancing target selectivity .
Table 4: Impact of Substituent Modifications
| Substituent | Effect on Activity |
|---|---|
| 4-Bromophenyl (Position 5) | ↑ A₂A AR affinity |
| Isobutyl ester (Position 6) | ↑ Metabolic stability |
| Methyl (Positions 2/7) | ↓ Off-target interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume